Cas no 17271-88-4 (1-(azidomethyl)-4-nitrobenzene)

1-(azidomethyl)-4-nitrobenzene 化学的及び物理的性質
名前と識別子
-
- Benzene, 1-(azidomethyl)-4-nitro-
- 1-(azidomethyl)-4-nitrobenzene
- 4-nitro-benzylazide
- para-nitrobenzyl azide
- p-Nitrobenzazide
- p-nitrobenzyl azide
- F2157-0529
- MFCD11637171
- SCHEMBL13983021
- DTXSID50456538
- p-nitro-benzyl azide
- AKOS009452353
- 17271-88-4
- EN300-121550
- SY145127
- 4-nitrobenzyl azide
-
- インチ: InChI=1S/C7H6N4O2/c8-10-9-5-6-1-3-7(4-2-6)11(12)13/h1-4H,5H2
- InChIKey: CBJPXFJWGZHREB-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC=C1CN=[N+]=[N-])[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 178.04900
- どういたいしつりょう: 178.04907545g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 223
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3
じっけんとくせい
- PSA: 95.57000
- LogP: 2.38106
1-(azidomethyl)-4-nitrobenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-121550-0.05g |
1-(azidomethyl)-4-nitrobenzene |
17271-88-4 | 95% | 0.05g |
$81.0 | 2023-05-02 | |
Enamine | EN300-121550-5.0g |
1-(azidomethyl)-4-nitrobenzene |
17271-88-4 | 95% | 5g |
$1240.0 | 2023-05-02 | |
Enamine | EN300-121550-2.5g |
1-(azidomethyl)-4-nitrobenzene |
17271-88-4 | 95% | 2.5g |
$838.0 | 2023-05-02 | |
Enamine | EN300-121550-1000mg |
1-(azidomethyl)-4-nitrobenzene |
17271-88-4 | 95.0% | 1000mg |
$428.0 | 2023-10-02 | |
Enamine | EN300-121550-2500mg |
1-(azidomethyl)-4-nitrobenzene |
17271-88-4 | 95.0% | 2500mg |
$838.0 | 2023-10-02 | |
1PlusChem | 1P00ARKB-250mg |
4-Nitrobenzyl azide |
17271-88-4 | 96+% | 250mg |
$125.00 | 2024-06-19 | |
A2B Chem LLC | AF01483-250mg |
4-Nitrobenzyl azide |
17271-88-4 | 96+% | 250mg |
$148.00 | 2024-04-20 | |
Enamine | EN300-121550-10.0g |
1-(azidomethyl)-4-nitrobenzene |
17271-88-4 | 95% | 10g |
$1839.0 | 2023-05-02 | |
Life Chemicals | F2157-0529-0.25g |
1-(azidomethyl)-4-nitrobenzene |
17271-88-4 | 95%+ | 0.25g |
$321.0 | 2023-09-06 | |
Life Chemicals | F2157-0529-5g |
1-(azidomethyl)-4-nitrobenzene |
17271-88-4 | 95%+ | 5g |
$1068.0 | 2023-09-06 |
1-(azidomethyl)-4-nitrobenzene 関連文献
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Sampath Kumar Kancharla,Saritha Birudaraju,Arani Pal,L. Krishnakanth Reddy,Eda Rami Reddy,Siva Krishna Vagolu,Dharmarajan Sriram,Kishore Babu Bonige,Raghu Babu Korupolu New J. Chem. 2022 46 2863
-
Jae Hyun Kim,Sanghee Kim RSC Adv. 2014 4 26516
-
Yang Li,Chen-Fei Liu,Xin-Yang Liu,Yan-Jun Xu,Lin Dong Org. Chem. Front. 2019 6 1458
-
Manjunath Lamani,Pradeep Devadig,Kandikere Ramaiah Prabhu Org. Biomol. Chem. 2012 10 2753
1-(azidomethyl)-4-nitrobenzeneに関する追加情報
Introduction to 1-(Azidomethyl)-4-Nitrobenzene (CAS No. 17271-88-4)
1-(Azidomethyl)-4-nitrobenzene (CAS No. 17271-88-4) is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique azide and nitro functional groups, which endow it with a wide range of chemical reactivity and potential applications. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, and recent research advancements involving 1-(azidomethyl)-4-nitrobenzene.
The molecular formula of 1-(azidomethyl)-4-nitrobenzene is C7H6N4O2, and its molecular weight is approximately 170.15 g/mol. The compound features a benzene ring substituted with an azide group at the para position and a nitro group at the meta position relative to the azide. These functional groups are crucial for its reactivity and utility in various chemical reactions.
In terms of physical properties, 1-(azidomethyl)-4-nitrobenzene is a solid at room temperature with a melting point of around 95-97°C. It is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane, acetone, and ethanol. The compound's stability is influenced by its azide functionality, which can be sensitive to heat and certain catalysts.
The synthesis of 1-(azidomethyl)-4-nitrobenzene can be achieved through several routes, each with its own advantages and limitations. One common method involves the nitration of 4-aminobenzonitrile followed by reduction to form 4-amino-azidobenzonitrile, which is then converted to the final product via hydrolysis and subsequent methylation. Another approach involves the reaction of 4-nitrobenzyl chloride with sodium azide in an appropriate solvent.
1-(Azidomethyl)-4-nitrobenzene has found applications in various areas of research due to its unique chemical properties. In medicinal chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules with therapeutic potential. For instance, recent studies have explored its use in the development of novel anticancer agents and antimicrobial compounds. The azide group can be readily converted into other functional groups through click chemistry reactions, making it an attractive building block for drug discovery.
In materials science, 1-(azidomethyl)-4-nitrobenzene has been utilized in the preparation of functional polymers and coatings. The presence of both azide and nitro groups allows for the creation of materials with tailored properties such as enhanced mechanical strength, thermal stability, and optical performance. Recent research has focused on developing new polymer architectures using this compound as a monomer or cross-linking agent.
The reactivity of 1-(azidomethyl)-4-nitrobenzene has also been harnessed in the field of supramolecular chemistry. Its ability to participate in hydrogen bonding and π-π stacking interactions makes it useful for constructing self-assembled structures with potential applications in sensing and catalysis. Studies have demonstrated that these supramolecular assemblies can exhibit unique properties not observed in their individual components.
In addition to its synthetic utility, 1-(azidomethyl)-4-nitrobenzene has been investigated for its biological activities. Research has shown that derivatives of this compound can exhibit potent inhibitory effects on specific enzymes involved in disease pathways. For example, some derivatives have been found to inhibit kinases associated with cancer progression, making them promising candidates for further development as therapeutic agents.
The environmental impact of 1-(azidomethyl)-4-nitrobenzene is another important consideration. While it is not classified as a hazardous substance under current regulations, proper handling and disposal procedures should be followed to minimize any potential risks. Studies have also explored methods for the safe degradation and disposal of this compound to ensure environmental sustainability.
In conclusion, 1-(azidomethyl)-4-nitrobenzene (CAS No. 17271-88-4) is a multifaceted compound with a wide range of applications in chemical synthesis, medicinal chemistry, materials science, and supramolecular chemistry. Its unique combination of azide and nitro functionalities provides a foundation for further research and development across multiple disciplines. As new synthetic methods and applications continue to emerge, the importance of this compound is likely to grow in the coming years.
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